![molecular formula C22H22N4O3S B2887164 5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923123-88-0](/img/structure/B2887164.png)
5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including a methoxy group, a dimethyl group, an imidazo[1,2-a]pyrimidin-2-yl group, and a benzenesulfonamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazo[1,2-a]pyrimidin-2-yl group, in particular, is a heterocyclic ring system that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and dimethyl groups could influence its solubility, while the imidazo[1,2-a]pyrimidin-2-yl group could influence its stability and reactivity .Scientific Research Applications
Antiviral Research
The imidazo[1,2-a]pyridine moiety, which is part of the compound’s structure, has been associated with antiviral properties . This suggests that our compound could be useful in the development of new antiviral drugs, especially as researchers seek treatments for emerging viral infections.
Anticancer Activity
Compounds with the imidazo[1,2-a]pyridine structure have shown promise in anticancer research . The compound could be investigated for its efficacy in inhibiting the growth of cancer cells, potentially leading to new therapeutic options for cancer treatment.
Antibacterial Applications
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including potential activity against Staphylococcus aureus, make them candidates for antibacterial drug development . Research into the compound’s effectiveness against a range of bacterial infections could be highly beneficial.
Antifungal and Antituberculosis
Imidazo[1,2-a]pyridines also exhibit antifungal and antituberculosis effects . The compound could be explored for use in treating fungal infections and tuberculosis, contributing to the fight against these persistent health challenges.
Sedative and Anxiolytic Drugs
Some imidazo[1,2-a]pyridine derivatives are used in sedatives and anxiolytic drugs . Investigating the compound’s potential effects on the central nervous system could lead to the development of new medications for anxiety and sleep disorders.
Cyclin-dependent Kinase (CDK) Inhibitors
The compound’s structure is similar to other molecules that have been described as CDK inhibitors . CDKs play a crucial role in cell cycle regulation, and inhibitors are valuable for research into cell division and cancer.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-11-15(2)21(12-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTODQUXMMVIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide |
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